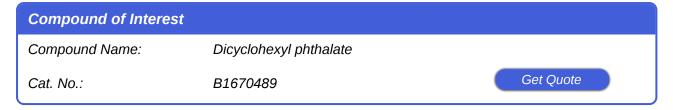


Protocol for Studying Dicyclohexyl Phthalate (DCHP) Effects on Leydig Cell Regeneration

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl phthalate (DCHP) is a plasticizer that has been shown to interfere with the endocrine system. This document provides a detailed protocol for investigating the effects of DCHP on the regeneration of Leydig cells in an adult rat model. Leydig cells, located in the testes, are the primary source of testosterone and are crucial for male reproductive health. Understanding how DCHP impacts their regeneration is vital for assessing its potential reproductive toxicity.

The protocol outlined below is based on the established ethane dimethane sulfonate (EDS) model, which selectively ablates the existing Leydig cell population, thereby inducing a regenerative process from stem Leydig cells. This model allows for a focused investigation of how xenobiotics like DCHP influence the restoration of a functional Leydig cell population.

Data Presentation

The following tables summarize the expected quantitative data from a study investigating the effects of DCHP on Leydig cell regeneration. These tables are designed for clear comparison between control and DCHP-treated groups at different time points.

Table 1: Serum Hormone Levels



Treatment Group	Time Point	Serum Testosterone (ng/mL)	Serum Luteinizing Hormone (LH) (ng/mL)	Serum Follicle- Stimulating Hormone (FSH) (ng/mL)
Control (Corn oil)	Day 21	_		
DCHP (10 mg/kg/day)	Day 21			
DCHP (100 mg/kg/day)	Day 21			
DCHP (1000 mg/kg/day)	Day 21	-		
Control (Corn oil)	Day 28			
DCHP (10 mg/kg/day)	Day 28	-		
DCHP (1000 mg/kg/day)	Day 28	-		

Table 2: Leydig Cell Quantification and Gene Expression



Treat ment Grou p	Time Point	Leydi g Cell Numb er (per testis	Lhcgr mRN A Expre ssion (fold chan ge)	Star mRN A Expre ssion (fold chan ge)	Cyp1 1a1 mRN A Expre ssion (fold chan ge)	Hsd3 b1 mRN A Expre ssion (fold chan ge)	Cyp1 7a1 mRN A Expre ssion (fold chan ge)	Hsd1 7b3 mRN A Expre ssion (fold chan ge)	Insl3 mRN A Expre ssion (fold chan ge)
Contro I (Corn oil)	Day 28	1.0	1.0	1.0	1.0	1.0	1.0	1.0	
DCHP (10 mg/kg/ day)	Day 28								
DCHP (100 mg/kg/ day)	Day 28								
DCHP (1000 mg/kg/ day)	Day 28	-							

Table 3: Protein Expression and Signaling Pathway Analysis



Treatmen t Group	Time Point	Lhcgr Protein Expressi on (relative to control)	StAR Protein Expressi on (relative to control)	CYP11A1 Protein Expressi on (relative to control)	pAKT1/A KT1 Ratio (relative to control)	pERK1/2/ ERK1/2 Ratio (relative to control)
Control (Corn oil)	Day 28	1.0	1.0	1.0	1.0	1.0
DCHP (10 mg/kg/day)	Day 28					
DCHP (100 mg/kg/day)	Day 28	_				
DCHP (1000 mg/kg/day)	Day 28	_				

Experimental ProtocolsIn Vivo Animal Model for Leydig Cell Regeneration

This protocol describes the induction of Leydig cell regeneration in adult male rats and subsequent exposure to DCHP.[1]

Materials:

- Adult male Sprague Dawley rats (90 days old)
- Ethane dimethane sulfonate (EDS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Dicyclohexyl phthalate (DCHP)



- · Corn oil
- Gavage needles
- Syringes and needles for intraperitoneal injection

Procedure:

- Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
- Leydig Cell Ablation:
 - Prepare a solution of EDS in a mixture of DMSO and PBS (1:3 v/v).
 - Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75 mg/kg body weight to each rat to eliminate the existing Leydig cells.[1]
- Animal Grouping and DCHP Administration:
 - Seven days after the EDS injection, randomly divide the rats into experimental groups (n=8-10 per group), including a control group and DCHP-treated groups.
 - Prepare DCHP solutions in corn oil at the desired concentrations (e.g., 10, 100, and 1000 mg/kg/day).[1]
 - Administer DCHP or the vehicle (corn oil) to the respective groups daily via oral gavage.
- Euthanasia and Sample Collection:
 - Euthanize the rats at specific time points post-EDS injection (e.g., day 21 and day 28).
 - Collect trunk blood for serum separation.
 - Excise the testes, weigh them, and process them for histological analysis, RNA extraction, and protein extraction.



Hormone Assays

Protocol for Serum Testosterone, LH, and FSH Measurement by Radioimmunoassay (RIA)

Materials:

- · Rat serum samples
- · Commercially available RIA kits for testosterone, LH, and FSH
- Gamma counter

Procedure:

- Follow the instructions provided with the commercial RIA kits for the quantitative determination of testosterone, LH, and FSH concentrations in the collected serum samples.
- Briefly, the assay is based on the competition between unlabeled hormone in the sample and a fixed amount of radiolabeled hormone for a limited number of binding sites on a specific antibody.
- After incubation, the antibody-bound hormone is separated from the free hormone.
- The radioactivity of the bound fraction is measured using a gamma counter.
- The concentration of the hormone in the samples is determined by comparing the results to a standard curve generated with known concentrations of the hormone.

Leydig Cell Quantification

Protocol for Histological Staining and Stereological Counting

Materials:

- Testis tissue fixed in Bouin's solution or 4% paraformaldehyde
- Paraffin embedding reagents
- Microtome



- · Glass slides
- Hematoxylin and Eosin (H&E) staining reagents
- Microscope with a stereology software package

Procedure:

- Tissue Processing:
 - Fix the testes in Bouin's solution or 4% paraformaldehyde overnight.
 - Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
- Sectioning and Staining:
 - Cut 5 μm thick sections using a microtome and mount them on glass slides.
 - Deparaffinize and rehydrate the sections.
 - Stain the sections with H&E for morphological visualization of Leydig cells.
- Stereological Counting:
 - Use a systematic random sampling approach to select sections for analysis.
 - Employ the optical disector method using a stereology software package to estimate the total number of Leydig cells per testis. Leydig cells are identified by their characteristic round nuclei and eosinophilic cytoplasm.

Quantitative Real-Time PCR (qPCR)

Protocol for Measuring Leydig Cell Gene Expression

Materials:

Testis tissue stored in RNAlater or snap-frozen in liquid nitrogen



- RNA extraction kit (e.g., TRIzol reagent or column-based kits)
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green-based)
- qPCR instrument
- Primers for target genes (Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3, Insl3) and a reference gene (e.g., Actb or Gapdh). Primer sequences should be designed using software like Primer-BLAST or obtained from published literature.

Procedure:

- RNA Extraction:
 - Homogenize the testis tissue and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
- Reverse Transcription:
 - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
 - Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
 - Generate a dissociation curve to verify the specificity of the amplification.
- Data Analysis:



- Determine the cycle threshold (Ct) values for each gene.
- Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Western Blot Analysis

Protocol for Detecting Protein Expression and Phosphorylation

Materials:

- Testis tissue snap-frozen in liquid nitrogen
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Electrophoresis and blotting apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Lhcgr, anti-StAR, anti-CYP11A1, anti-pAKT1 (Ser473), anti-AKT1, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, and an antibody for a loading control like β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

Protein Extraction:

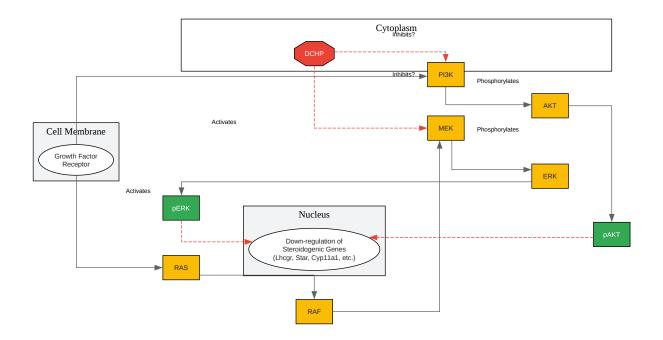


- Homogenize the frozen testis tissue in ice-cold RIPA buffer.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Electrotransfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
 - Quantify the band intensities using densitometry software and normalize to the loading control. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.



Mandatory Visualization Signaling Pathways and Experimental Workflows

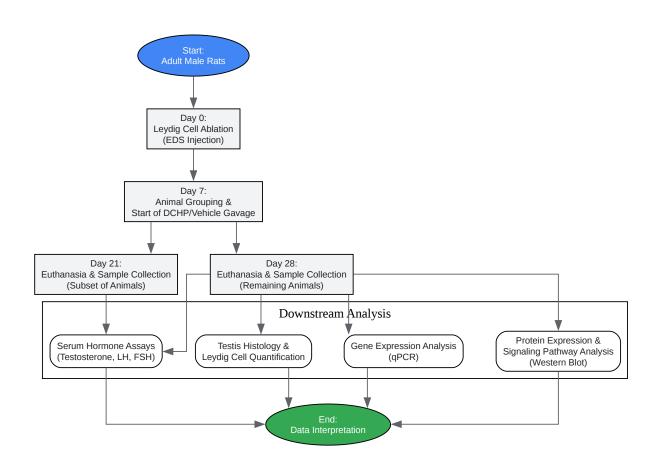
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by DCHP and the experimental workflow.



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Caption: Putative signaling pathway of DCHP's effect on Leydig cell regeneration.





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Caption: Experimental workflow for studying DCHP effects on Leydig cell regeneration.

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References



- 1. Dicyclohexyl phthalate blocks Leydig cell regeneration in adult rat testis PubMed [pubmed.ncbi.nlm.nih.gov]
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